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Abstract

RTI-336, a phenyltropane derivative developed at RTI International, has emerged as a
significant subject of investigation in the pursuit of a pharmacotherapy for cocaine dependence.
This document provides a comprehensive technical overview of the history and development of
RTI-336, from its rational design and synthesis to its preclinical evaluation and initial clinical
assessment. As a potent and selective dopamine reuptake inhibitor (DRI), RTI-336 was
engineered to possess a pharmacological profile distinct from cocaine, characterized by a
slower onset and longer duration of action, thereby aiming to reduce its abuse liability while
retaining efficacy in mitigating cocaine craving and use. This whitepaper details the quantitative
data from in vitro and in vivo studies, outlines the experimental protocols employed in its
evaluation, and visualizes key pathways and processes through graphical representations.

Introduction: The Rationale for a Novel Dopamine
Reuptake Inhibitor

The development of RTI-336 by RTI International was predicated on the "dopamine
hypothesis" of cocaine addiction, which posits that the reinforcing effects of cocaine are
primarily mediated by its blockade of the dopamine transporter (DAT), leading to an
accumulation of dopamine in the synaptic cleft.[1][2] The goal was to develop a "substitute”
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therapy, analogous to methadone for opioid addiction, that could occupy the DAT and stabilize
dopamine levels without producing the rapid, intense euphoria associated with cocaine.[2] Key
characteristics sought in an ideal candidate included high affinity and selectivity for the DAT
over the serotonin (SERT) and norepinephrine (NET) transporters, a slower onset of action to
minimize reinforcing effects, and a long duration of action to allow for less frequent dosing and
sustained therapeutic levels.[1][2]

RTI-336, also known as RTI-4229-336 or LS-193,309, is chemically identified as 5-
[(1S,3S,4S,5R)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-4-yl]-3-(4-
methylphenyl)-1,2-oxazole.[3] It is a phenyltropane derivative designed to meet these specific
pharmacological criteria.[3]

Chemical Synthesis

The synthesis of RTI-336 involves a multi-step process. A general outline of the synthesis is
described below.

Experimental Protocol: Synthesis of RTI-336

A detailed, step-by-step synthesis protocol for RTI-336 can be found in the medicinal chemistry
literature. The key steps generally involve:

o Starting Material: The synthesis typically begins with a tropane derivative, such as 33-(4-
chlorophenyl)-2[3-(carbomethoxy)tropane.

o Condensation: This starting material is then condensed with the lithiated derivative of 4-
methylacetophenone oxime. This reaction forms a [3-keto oxime intermediate.

e Cyclization and Dehydration: The intermediate undergoes cyclizative dehydration, often
facilitated by heating in the presence of a strong acid like sulfuric acid, to form the final
isoxazole ring of RTI-336.

Note: This is a generalized description. For precise, reproducible synthetic procedures,
including reaction conditions, purification methods, and analytical characterization, consulting
the primary scientific literature is essential.
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A simplified workflow for the chemical synthesis of RTI-336.

Preclinical Pharmacology
In Vitro Binding Affinity and Selectivity

RTI-336 exhibits high affinity for the dopamine transporter and is highly selective over the
serotonin and norepinephrine transporters. The binding affinities are typically determined

through radioligand binding assays.

Data Presentation: Monoamine Transporter Binding Affinities
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ICs0 (NM) ICs0 (NM) .. .
ICs0 (NM) Selectivity Selectivity
for NET for SERT . .
Compound for DAT . Ratio Ratio
([*H]Nisoxet ([*H]Paroxet
([*HICFT) . ) (NET/DAT) (SERTI/DAT)
ine) ine)
RTI-336 4.09 1714 5741 419.1 1404
Cocaine 89.1 3298 1045 37.01 11.79

Data sourced from Wikipedia, which cites primary literature.[3] Radioligands used for each
transporter are indicated in the column headers.

Experimental Protocol: Radioligand Binding Assay

A representative protocol for determining the binding affinity of a test compound like RTI-336 at
monoamine transporters is as follows:

o Tissue Preparation: Membranes are prepared from brain regions rich in the target
transporters (e.g., striatum for DAT) or from cells stably expressing the recombinant human
transporters (e.g., HEK 293 cells).

 Incubation: The membranes are incubated with a specific radioligand (e.g., [3BH]CFT for DAT,
[BH]nisoxetine for NET, [3H]paroxetine for SERT) and varying concentrations of the unlabeled
test compound (RTI-336).[3]

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.

» Quantification: The amount of radioactivity trapped on the filters is quantified using liquid
scintillation counting.

» Data Analysis: The concentration of the test compound that inhibits 50% of the specific
binding of the radioligand (ICso) is determined by non-linear regression analysis.
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Radioligand Binding Assay Workflow
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A typical workflow for a radioligand binding assay.

Behavioral Pharmacology

In preclinical studies, RTI-336 has been shown to produce milder stimulant effects compared to
cocaine.[3] Locomotor activity is a common measure of the stimulant properties of a drug.

Experimental Protocol: Locomotor Activity Assessment

e Subjects: Male Swiss-Webster mice are typically used.[1]

o Apparatus: An open-field arena equipped with infrared beams or video tracking software is
used to monitor movement.

e Procedure: Mice are habituated to the testing room. They are then administered RTI-336 or a
vehicle control (typically via intraperitoneal injection) and placed in the open-field arena.
Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a specified
duration.[1]

o Data Analysis: The data is analyzed to determine the dose-dependent effects of RTI-336 on
locomotor activity over time.

Self-administration studies in non-human primates are considered the gold standard for
assessing the abuse potential of a compound. RTI-336 has been shown to be self-administered
by rhesus monkeys, but with a lower reinforcing strength than cocaine, supporting its
development as a medication with reduced abuse liability.[3]
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Experimental Protocol: Cocaine Self-Administration in
Rhesus Monkeys

e Subjects: Rhesus monkeys are surgically implanted with intravenous catheters.
o Apparatus: The monkeys are housed in operant conditioning chambers equipped with levers.

» Training: Monkeys are trained to press a lever to receive an intravenous infusion of cocaine.
A specific schedule of reinforcement is used (e.qg., fixed-ratio or progressive-ratio).

e Substitution: Once stable cocaine self-administration is established, saline or different doses
of RTI-336 are substituted for cocaine to determine if RTI-336 maintains self-administration.

o Treatment: In separate experiments, monkeys are pre-treated with RTI-336 to assess its
ability to reduce cocaine self-administration.

o Data Analysis: The number of infusions self-administered is the primary dependent measure.
A reduction in cocaine intake following RTI-336 pre-treatment indicates potential therapeutic
efficacy.
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The logical progression of the development of RTI-336.
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Clinical Development: Phase 1 Studies

RTI-336 has undergone a Phase 1 clinical trial (NCT00808119) to evaluate its safety,
tolerability, and pharmacokinetics in healthy male volunteers.[4]

Safety and Tolerability

In this single, escalating oral dose study, RTI-336 was found to be well-tolerated at doses up to
20 mg.[4] No serious adverse events were attributed to the drug.[4]

Pharmacokinetics

The pharmacokinetic profile of RTI-336 is consistent with its design as a slow-onset, long-
acting medication.

Data Presentation: Pharmacokinetic Parameters of Single Oral Doses of RTI-336 in Healthy

Males
Dose (mg) Tmax (h) Cmax (ng/mL) AUCc-int ta/2 (h)
(ng-h/mL)
0.3 4.0 0.14 3.5 16.8
1 4.0 0.47 11.5 16.9
3 4.0 14 34.6 17.1
6 4.0 2.8 69.1 17.3
12 4.0 5.6 138.2 17.5
20 4.0 9.3 230.3 17.7

Data compiled from the published results of the Phase 1 clinical trial.[4] Tmax = Time to
maximum plasma concentration; Cmax = Maximum plasma concentration; AUCo-inf = Area
under the plasma concentration-time curve from time zero to infinity; t/2 = Elimination half-life.

Experimental Protocol: Phase 1 Clinical Trial
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» Study Design: A randomized, double-blind, placebo-controlled, single escalating dose design
was used.[4]

 Participants: Healthy adult male volunteers were enrolled.[4]

» Dosing: Participants received a single oral dose of RTI-336 (ranging from 0.3 mg to 20 mg)
or a placebo.[4]

o Assessments: Safety and tolerability were assessed through physical examinations, vital
signs, electrocardiograms (ECGs), and monitoring of adverse events.[4]

e Pharmacokinetics: Blood and urine samples were collected at regular intervals to determine
the plasma concentrations of RTI-336 and its metabolites over time.[4]

Mechanism of Action: Signaling Pathway

As a dopamine reuptake inhibitor, RTI-336's primary mechanism of action is to block the
dopamine transporter (DAT) on the presynaptic neuron. This inhibition prevents the reuptake of
dopamine from the synaptic cleft, leading to an increased concentration and prolonged action
of dopamine at the postsynaptic receptors.
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Mechanism of Action of RTI-336 at the Dopaminergic Synapse
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Signaling pathway illustrating the mechanism of action of RTI-336.

Conclusion

RTI-336 represents a thoughtfully designed therapeutic candidate for cocaine addiction. Its
development at RTI International has been guided by a clear pharmacological rationale: to
create a potent and selective dopamine reuptake inhibitor with a pharmacokinetic profile that
mitigates the abuse potential associated with cocaine. Preclinical studies have demonstrated
its intended effects, showing high selectivity for the DAT, reduced reinforcing properties
compared to cocaine, and efficacy in reducing cocaine self-administration in non-human
primates. The initial Phase 1 clinical trial has established its safety and tolerability in humans
and confirmed its slow-onset, long-duration pharmacokinetic profile. Further clinical
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investigation is warranted to fully elucidate the therapeutic potential of RTI-336 in the treatment
of cocaine use disorder.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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